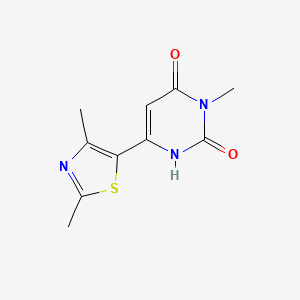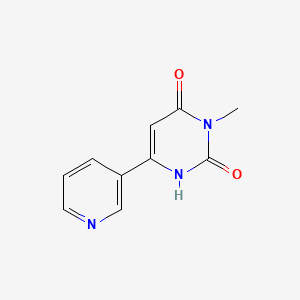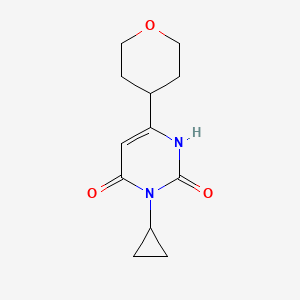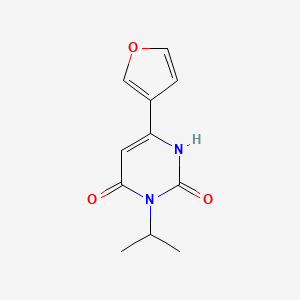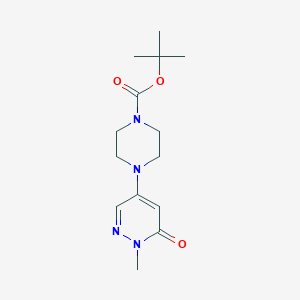
tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate
Descripción general
Descripción
Tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate, otherwise known as TB4, is an organic compound that has been studied for its various scientific applications. It has been used in laboratories for a variety of experiments, as well as for research in fields such as biochemistry and physiology.
Aplicaciones Científicas De Investigación
TB4 has been used in scientific research in a variety of fields, including biochemistry, physiology, and pharmacology. It has been used to study the structure and function of proteins, to study the effects of drugs on the body, and to study the effects of environmental toxins on the body. It has also been used to study the effects of hormones on the body, as well as to study the effects of gene expression.
Mecanismo De Acción
TB4 has been found to act as an antagonist of certain receptors in the body, such as the G protein-coupled receptors. By binding to these receptors, TB4 can inhibit the activity of certain hormones and other signaling molecules, thus modulating the body's response to a variety of stimuli.
Efectos Bioquímicos Y Fisiológicos
TB4 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of glucose, and to inhibit the activity of certain hormones, such as the hormone responsible for stimulating the release of insulin. Additionally, TB4 has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TB4 in laboratory experiments has several advantages, such as its high solubility in water, its low cost, and its high stability in solution. Additionally, TB4 has been found to be relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, there are some limitations to the use of TB4 in laboratory experiments, such as its low potency and its slow rate of absorption.
Direcciones Futuras
There are a variety of potential future directions for TB4 research. For example, TB4 could be studied further for its potential use as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, TB4 could be studied further for its potential use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Additionally, TB4 could be studied further for its potential use in the development of novel drugs or drug delivery systems. Finally, TB4 could be studied further for its potential use as a biomarker for various diseases or conditions.
Propiedades
IUPAC Name |
tert-butyl 4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-7-5-17(6-8-18)11-9-12(19)16(4)15-10-11/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTHGJGAZUSQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



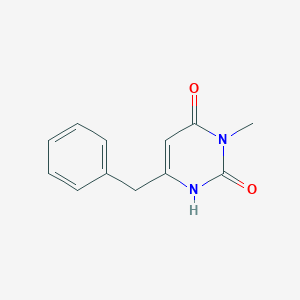
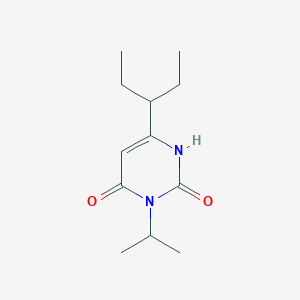
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)

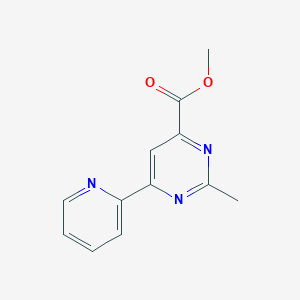
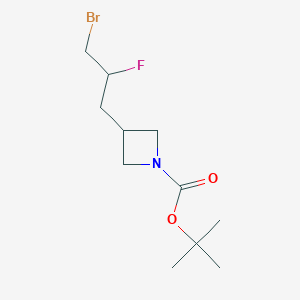
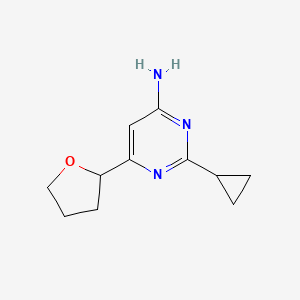
![2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484171.png)
![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)
